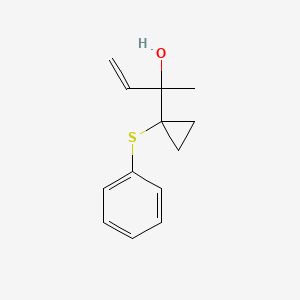
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₃H₁₆OS. It is characterized by a cyclopropyl ring substituted with a phenylthio group and a butenol side chain. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a butenol derivative with a phenylthiocyclopropane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反応の分析
Types of Reactions
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s activity .
類似化合物との比較
Similar Compounds
2-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-3-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-2-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The combination of a cyclopropyl ring, phenylthio group, and butenol side chain makes it a versatile compound in various fields of research .
生物活性
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL, a compound featuring a cyclopropyl ring and a phenylthio substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a cyclopropyl moiety attached to a butenol framework with a phenylthio group. The synthesis typically involves multi-step organic reactions, including cyclopropanation and functional group modifications. For example, the compound can be synthesized via nucleophilic substitution reactions involving cyclopropyl phenyl sulfide derivatives .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death. The compound was shown to inhibit tubulin polymerization, similar to established chemotherapeutic agents like Taxol .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers in cellular models.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The phenylthio group enhances binding affinity to target enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with receptors that regulate cell proliferation and survival, leading to altered signaling pathways.
Study 1: Antitumor Activity
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating potent antitumor efficacy .
Study 2: In Vivo Efficacy
An animal model study assessed the compound's efficacy against tumor growth. Mice treated with the compound showed a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within the tumors.
Data Overview
| Study | Activity | IC50 (µM) | Model |
|---|---|---|---|
| Antitumor Study | Cell Viability Reduction | 5.0 | Human Cancer Cell Lines |
| In Vivo Efficacy | Tumor Size Reduction | N/A | Mouse Model |
| Anti-inflammatory | Cytokine Inhibition | N/A | Cellular Models |
特性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3 |
InChIキー |
FASAVYNYZVYCOO-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)(C1(CC1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















